Benzodiazepine

Übersicht

Beschreibung

Benzodiazepines are a class of medications that work in the central nervous system and are used for a variety of medical conditions, such as anxiety, seizures, and for alcohol withdrawal . They work by blocking excessive activity of nerves in the brain and other areas in the central nervous system . They are also known for their depressant effect on the central nervous system .

Synthesis Analysis

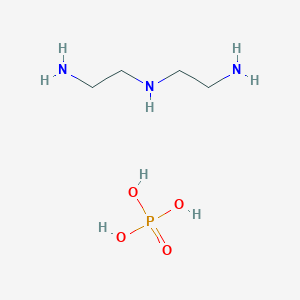

The synthesis of benzodiazepines generally involves a condensation reaction between o-phenylenediamines (OPDA) and ketones in the presence of a catalytic amount of H-MCM-22 using acetonitrile as solvent at room temperature . The reaction is highly selective and is completed within 1–3 hours .

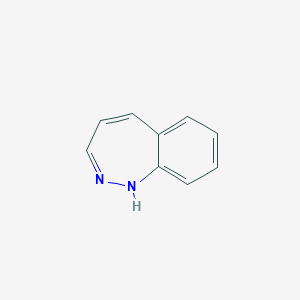

Molecular Structure Analysis

Benzodiazepines have a chemical structure based on a core formed by the fusion of benzene and diazepine rings . Most of the pharmacologically active benzodiazepines are 5-aryl or pyridinyl substituted on the benzo [1,4] diazepine core .

Chemical Reactions Analysis

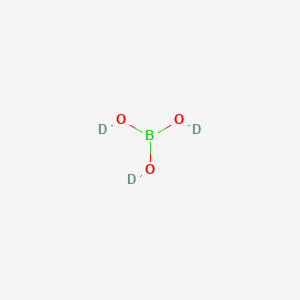

Benzodiazepines are generally synthesized by the condensation of o-phenylenediamine (OPDA) with a,b-unsaturated carbonyl compounds, b-haloketones, or with ketones . Different reagents such as BF3-etherate, polyphosphoric acid, NaBH4, MgO/POCl3, Yb (OTf)3, Ga (OTf)3, lead nitrate, L-proline, acetic acid under microwave conditions, molecular iodine, and ionic liquids have also been used for the synthesis of benzodiazepines .

Wissenschaftliche Forschungsanwendungen

Synthetic and Biological Importance : Benzodiazepines, known for their sedative, hypnotic, anxiolytic, and anticonvulsant activities, have been studied for their synthetic methods and biological evaluation. New perspectives in their synthesis have been explored, highlighting the potential for more effective derivatives (de Morais et al., 2022).

Benzodiazepines and Breast Cancer Risk : A study investigated the association between long-term use of Benzodiazepines and breast cancer risk. The research combined epidemiological and bioinformatics approaches, finding increased risk associated with some benzodiazepines but not others (Iqbal et al., 2017).

Addictive Properties : Research has examined the cellular and molecular basis of the addictive properties of benzodiazepines. These drugs, acting through specific GABA(A) receptor subtypes, activate dopamine neurons in the midbrain, potentially affecting the reward system (Tan et al., 2011).

Peripheral Benzodiazepine Receptor : The peripheral this compound receptor (PBR) differs from central this compound receptors and has unique clinical implications, especially regarding its potential role in various physiological and pathological conditions (Gavish et al., 1999).

Mortality Risk : A study investigated the impact of this compound use on short-term mortality, finding a significant but moderate increase in all-cause mortality related to their use (Palmaro et al., 2015).

Cognitive Effects : Long-term this compound use has been found to significantly impair cognitive functioning across various domains. This finding suggests the need for cautious prescription and monitoring of these drugs (Barker et al., 2004).

Increased Mortality from Pneumonia : Benzodiazepines at anxiolytic doses can increase susceptibility to infection and mortality in pneumonia, indicating the need for careful consideration of their immune side-effects (Sanders et al., 2013).

This compound Use and Dementia : There is evidence suggesting a significant association between this compound use and an increased risk of dementia in the elderly population (Islam et al., 2016).

Wirkmechanismus

Safety and Hazards

Benzodiazepines have the potential for abuse, addiction, and diversion . When combined with other sedatives, opiates, or alcohol, they can cause serious side effects such as profound sedation, respiratory depression, coma, and death . Long-term use can lead to cognitive decline, motor vehicle crashes, and hip fractures .

Zukünftige Richtungen

There is a gap in knowledge in understanding the cellular and molecular mechanisms behind benzodiazepine-induced amnesia . Understanding these mechanisms will allow for the development of alternative treatments and potentially allow benzodiazepines to be used as a novel tool to study Alzheimer’s disease . There is also a need for further exploration into alternative methods of treating this compound withdrawal .

Eigenschaften

IUPAC Name |

1H-1,2-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUOLADPCWQTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155730 | |

| Record name | 1,2-Benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12794-10-4, 264-60-8 | |

| Record name | 1,2-Benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012794104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2-Benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000264608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzodiazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2-BENZODIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0Q7802G2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

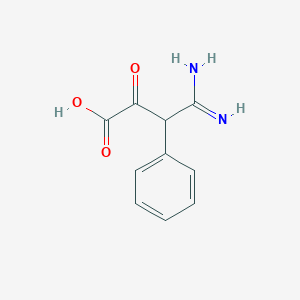

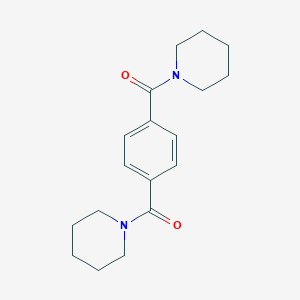

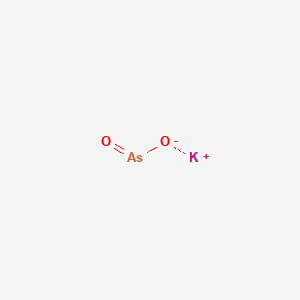

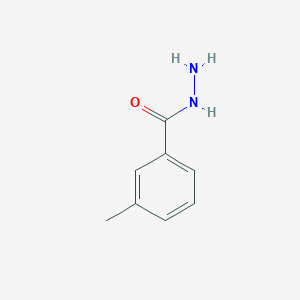

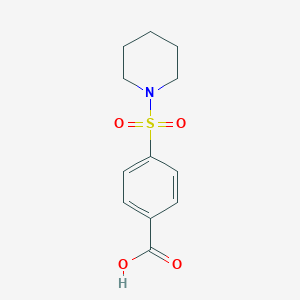

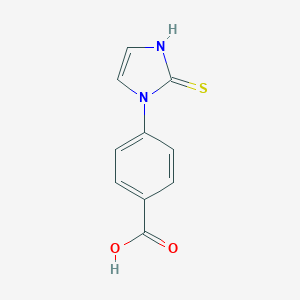

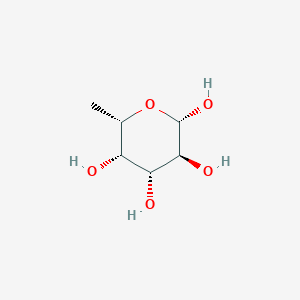

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)